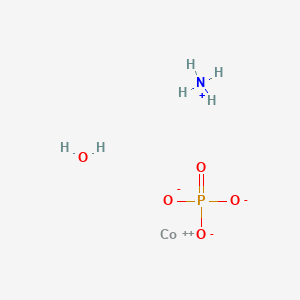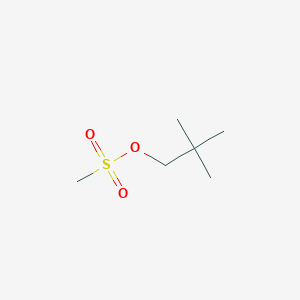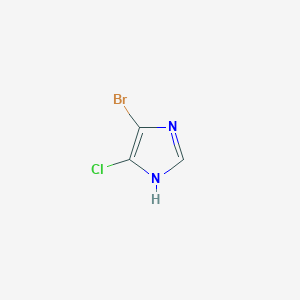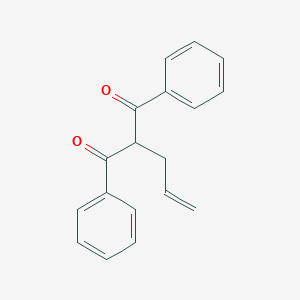
1,3-Diphenyl-2-prop-2-enylpropane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diphenyl-2-prop-2-enylpropane-1,3-dione, also known as chalcone, is a naturally occurring compound that belongs to the flavonoid family. It is found in many plants, including licorice, ginger, and turmeric. Chalcone has gained significant attention in recent years due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects.
作用機序
The mechanism of action of 1,3-Diphenyl-2-prop-2-enylpropane-1,3-dione is not fully understood, but it is believed to act through several pathways. Chalcone has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer development. It also has been found to induce apoptosis, or programmed cell death, in cancer cells, which can prevent the growth and spread of cancer.
Biochemical and Physiological Effects:
Chalcone has been found to have several biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which can protect cells from oxidative stress. Chalcone has also been found to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines, which can reduce inflammation and pain.
実験室実験の利点と制限
One of the advantages of using 1,3-Diphenyl-2-prop-2-enylpropane-1,3-dione in lab experiments is its low toxicity. Chalcone has been found to have low toxicity in both in vitro and in vivo studies, making it a safe compound to use in research. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for 1,3-Diphenyl-2-prop-2-enylpropane-1,3-dione research. One area of interest is the development of this compound derivatives with improved properties, such as increased solubility and potency. Another area of interest is the investigation of this compound's potential as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular diseases. Additionally, the use of this compound in combination with other compounds or therapies is also an area of interest for future research.
In conclusion, this compound is a naturally occurring compound with potential therapeutic properties. Its antioxidant, anti-inflammatory, and anticancer effects make it a promising compound for further research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.
合成法
Chalcone can be synthesized through the Claisen-Schmidt condensation reaction between benzaldehyde and acetophenone in the presence of a base catalyst. The reaction yields a yellow crystalline compound with a melting point of 114-116°C. Several modifications have been made to the synthesis method, including the use of different aldehydes and ketones to produce 1,3-Diphenyl-2-prop-2-enylpropane-1,3-dione derivatives with varying properties.
科学的研究の応用
Chalcone has been extensively studied for its potential therapeutic properties. It has been shown to possess antioxidant properties, which can help protect cells from oxidative stress and prevent the development of chronic diseases such as cancer, diabetes, and cardiovascular diseases. Chalcone has also been found to exhibit anti-inflammatory properties, which can reduce inflammation and pain associated with various diseases.
特性
| 59875-97-7 | |
分子式 |
C18H16O2 |
分子量 |
264.3 g/mol |
IUPAC名 |
1,3-diphenyl-2-prop-2-enylpropane-1,3-dione |
InChI |
InChI=1S/C18H16O2/c1-2-9-16(17(19)14-10-5-3-6-11-14)18(20)15-12-7-4-8-13-15/h2-8,10-13,16H,1,9H2 |
InChIキー |
HZACIMYFKUZRTQ-UHFFFAOYSA-N |
SMILES |
C=CCC(C(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
正規SMILES |
C=CCC(C(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


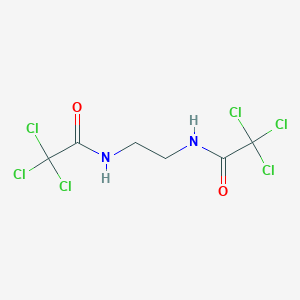
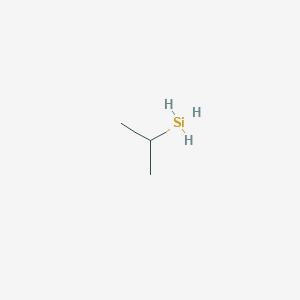

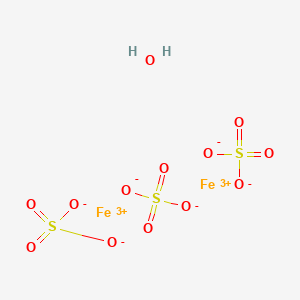

![Chlorure de 1 phenyle de pyridine 4-aldoxime [French]](/img/structure/B102819.png)
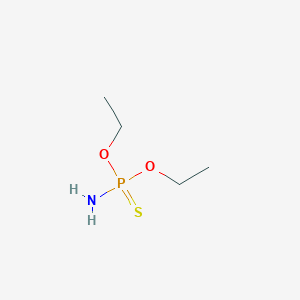
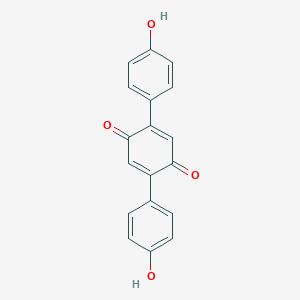
![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B102824.png)
